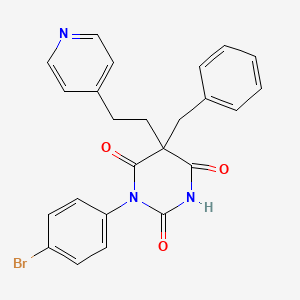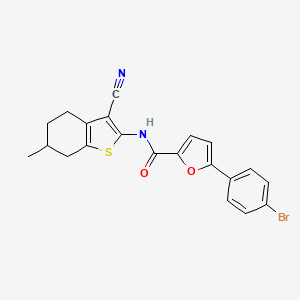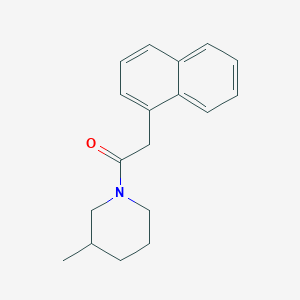
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
描述
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 4-bromobenzaldehyde, and 2-pyridine-4-ylethylamine. The reaction conditions may involve:
Step 1: Formation of an intermediate Schiff base by reacting 4-bromobenzaldehyde with 2-pyridine-4-ylethylamine in the presence of a suitable catalyst.
Step 2: Cyclization of the Schiff base with benzyl bromide under basic conditions to form the diazinane ring.
Step 3: Purification of the final product using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. It can serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. They could exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用机制
The mechanism of action of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 5-Benzyl-1-phenyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 5-Benzyl-1-(4-chlorophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 5-Benzyl-1-(4-fluorophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-Benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern. The presence of the bromine atom and the pyridine ring imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
属性
IUPAC Name |
5-benzyl-1-(4-bromophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c25-19-6-8-20(9-7-19)28-22(30)24(21(29)27-23(28)31,16-18-4-2-1-3-5-18)13-10-17-11-14-26-15-12-17/h1-9,11-12,14-15H,10,13,16H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAQYXPSDARAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B4091943.png)
![4-chloro-2-{1-[(4-methoxyphenyl)amino]ethyl}phenol](/img/structure/B4091947.png)
![N-bicyclo[2.2.1]hept-2-yl-4-biphenylcarboxamide](/img/structure/B4091957.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4091968.png)
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091973.png)


![1-(3,4-dichlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4091993.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4091995.png)
![4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4092000.png)
![N-benzyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4092002.png)

![4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]morpholine](/img/structure/B4092011.png)

